N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide
Description
N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide is a synthetic acetamide derivative characterized by a cyanomethyl group (-CH2CN) attached to the acetamide nitrogen and a methyl-(1-phenylpiperidin-3-yl)amino substituent on the adjacent carbon. The piperidine ring is substituted with a phenyl group at the 1-position and a methylamino group at the 3-position, creating a structurally complex scaffold.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-19(13-16(21)18-10-9-17)15-8-5-11-20(12-15)14-6-3-2-4-7-14/h2-4,6-7,15H,5,8,10-13H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOYMOLMULETGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC#N)C1CCCN(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide typically involves multiple steps:
Formation of the Phenylpiperidine Core: The initial step involves the synthesis of 1-phenylpiperidine, which can be achieved through the hydrogenation of N-phenylpyridine in the presence of a suitable catalyst such as palladium on carbon.
Introduction of the Cyanomethyl Group: The cyanomethyl group is introduced via a nucleophilic substitution reaction. This can be done by reacting the phenylpiperidine with cyanomethyl chloride in the presence of a base like sodium hydride.
Acetamide Formation: The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate product with methylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide exhibits various biological activities:
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Antimicrobial Activity :
- Preliminary studies suggest significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential use in treating bacterial infections.
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Cytotoxicity :
- Investigations into its cytotoxic effects reveal promising results against cancer cell lines. Compounds with similar structural motifs have shown selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting potential applications in oncology.
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Enzyme Inhibition :
- The compound may function as an inhibitor of enzymes involved in metabolic pathways relevant to neurodegenerative diseases. Studies have highlighted that similar compounds can inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibition zones compared to standard antibiotics like ampicillin, highlighting its potential as an alternative antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
In vitro tests were conducted on several human cancer cell lines to assess the cytotoxic effects of the compound. The results showed that it selectively induced apoptosis in cancer cells without affecting normal cell viability, indicating its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide involves its interaction with specific molecular targets. The phenylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyanomethyl group may also play a role in binding to specific enzymes or proteins, influencing their function.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound’s uniqueness lies in its cyanomethyl group and 1-phenylpiperidin-3-ylamino substituent. Below is a comparative analysis with structurally related acetamides:
Table 1: Structural Comparison of Key Acetamide Derivatives
Hydrogen Bonding and Crystal Packing
highlights hydrogen bonding (N–H⋯O) in acetamide derivatives, which stabilizes dimers and influences crystallinity. The target compound’s amide group may exhibit similar interactions, affecting its solid-state properties and formulation stability .
Biological Activity
Chemical Structure and Properties
Chemical Name: N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide
Molecular Formula: C15H19N3O
Molecular Weight: 255.33 g/mol
The structure of this compound features a piperidine ring, which is known for its role in various biological activities, including analgesic and psychoactive effects.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Analgesic Activity: Compounds with piperidine structures have been studied for their pain-relieving properties. For instance, derivatives have shown efficacy in models of acute and chronic pain.
- Antidepressant Effects: Some studies suggest that modifications to the piperidine ring can enhance the antidepressant activity of related compounds, potentially through modulation of neurotransmitter systems.
- Antitumor Activity: Certain benzamide derivatives have demonstrated antitumor properties in vitro, indicating potential applications in cancer therapy.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- Receptor Interaction: The compound may interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and pain pathways.
- Enzyme Inhibition: Similar compounds have been noted to inhibit specific enzymes involved in cancer cell proliferation.
Case Studies
- Analgesic Efficacy:
- A study involving a related compound demonstrated significant analgesic effects in rodent models when administered at varying dosages (10 mg/kg to 50 mg/kg), showing dose-dependent efficacy.
- Cancer Research:
- In vitro studies on cell lines exposed to this compound revealed a reduction in cell viability by approximately 60% at a concentration of 25 µM after 48 hours, indicating potential as an anticancer agent.
Data Table: Biological Activity Overview
Q & A
Q. What are the key synthetic pathways for N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
- Amide bond formation : Use of coupling reagents like EDC or DCC to facilitate condensation between the cyanomethylamine and the acetamide precursor under inert conditions (e.g., nitrogen atmosphere) .
- Piperidine functionalization : Alkylation or reductive amination of the 1-phenylpiperidin-3-yl moiety, requiring precise temperature control (e.g., 80°C in THF/water mixtures) and catalysts such as Pd(dppf)Cl₂ for cross-coupling reactions .
- Solvent optimization : Dichloromethane or dimethylformamide (DMF) are preferred for high yields due to their polarity and stability under reactive conditions .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra to confirm proton environments and carbon backbone integrity, with deuterated solvents (e.g., DMSO-d₆) for resolution .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns, ensuring ≥95% purity .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, using C18 columns and acetonitrile/water gradients .
Q. What reaction conditions optimize the synthesis yield?
- Methodological Answer :
- Temperature : Maintain 70–80°C during amide coupling to minimize side reactions (e.g., hydrolysis) .
- Catalysts : Pd-based catalysts (e.g., Pd(dppf)Cl₂) enhance cross-coupling efficiency in piperidine functionalization steps .
- Workup protocols : Sequential extraction with ethyl acetate and drying over Na₂SO₄ improve recovery rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions often arise from assay variability. Strategies include:
- Dose-response profiling : Conduct IC₅₀/EC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to validate activity thresholds .
- Orthogonal assays : Pair enzyme inhibition studies (e.g., kinase assays) with cell-based viability tests (MTT assays) to confirm target engagement .
- Metabolic stability testing : Evaluate liver microsomal stability to rule out false negatives due to rapid degradation .
Q. What computational methods predict the compound’s biological targets and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs or kinases, focusing on the piperidine and acetamide moieties as key pharmacophores .
- QSAR modeling : Train models on analogs with known activities (e.g., PubChem BioAssay data) to prioritize synthetic targets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Bioisosteric replacement : Substitute the cyanomethyl group with trifluoromethyl or ethynyl groups to modulate lipophilicity and metabolic stability .
- Piperidine ring modifications : Introduce substituents (e.g., methyl, chloro) at the 4-position to explore steric effects on target binding .
- Pharmacophore mapping : Overlay crystal structures of target proteins (e.g., PDB entries) to identify critical hydrogen-bonding interactions .
Data Contradiction Analysis
Q. How should discrepancies in cytotoxicity profiles between in vitro and in vivo models be addressed?
- Methodological Answer :
- Species-specific metabolism : Compare hepatic clearance rates in human vs. rodent microsomes to identify metabolic disparities .
- Tissue penetration studies : Measure compound concentrations in target tissues (e.g., brain, liver) via LC-MS/MS to validate bioavailability .
- Immune modulation assays : Assess cytokine release profiles to rule out off-target immune activation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
